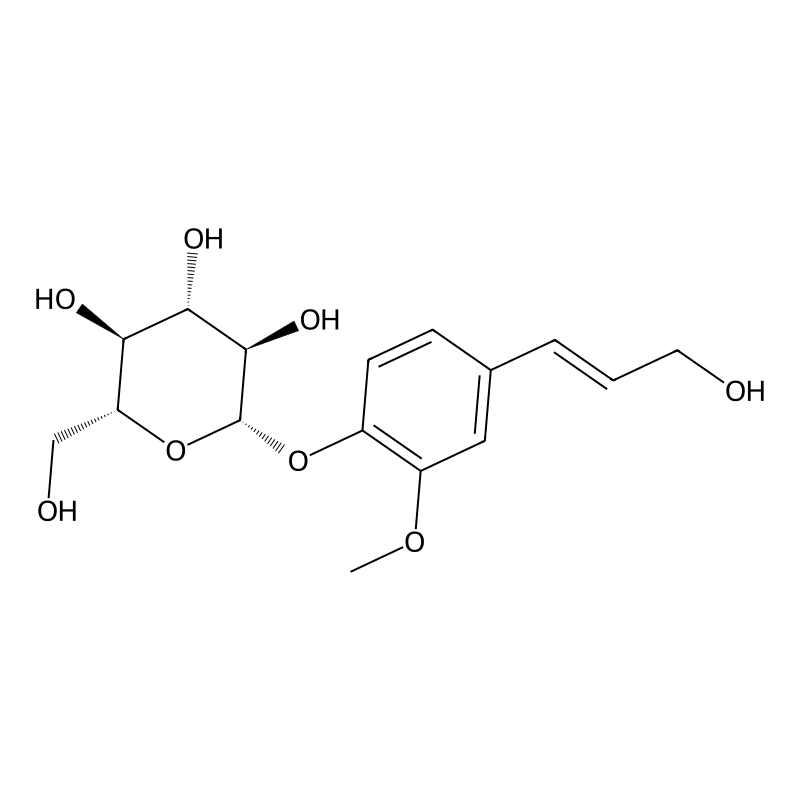

Coniferin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Coniferin (CAS 531-29-3) is the primary β-D-glucoside of coniferyl alcohol, a key monolignol in the biosynthesis of lignin and lignans. As a naturally occurring transport and storage form of coniferyl alcohol in plants like conifers, its glycosidic structure confers significantly increased aqueous solubility and chemical stability compared to its aglycone. This makes Coniferin a preferred substrate for in-vitro enzymatic synthesis and a reliable, high-purity analytical standard for phytochemical research.

References

- [1] Application Note: Quantification of Coniferin in Conifer Tissues by High-Performance Liquid Chromatography (HPLC). Benchchem.

- [14] Coniferyl alcohol. Wikipedia.

- [17] Amthor, J. S. (2003). Efficiency of Lignin Biosynthesis: a Quantitative Analysis. Annals of Botany, 91(6), 673–695.

- [18] Tsuyama, T., et al. (2019). Distribution of monolignol glucosides, coniferin and syringin, in the stem of Populus trichocarpa. Journal of Wood Science, 65(1), 1-11.

Substituting high-purity Coniferin with its aglycone, coniferyl alcohol, or a related glucoside like syringin can lead to process failure and non-reproducible results. Coniferyl alcohol is practically insoluble in aqueous buffers, complicating its use in biocatalysis and cell-based assays where Coniferin's water-solubility is a distinct advantage. Furthermore, the enzymatic release of coniferyl alcohol from Coniferin is a specific, controlled process; many β-glucosidases show different activities towards Coniferin versus syringin, making these glucosides non-interchangeable for controlled-release applications or as specific enzyme substrates. Using crude plant extracts introduces significant impurities and variability, rendering them unsuitable for use as analytical standards or in precision synthesis.

References

- [1] Application Note: Quantification of Coniferin in Conifer Tissues by High-Performance Liquid Chromatography (HPLC). Benchchem.

- [2] Li, Y., et al. (2021). Coniferin β-glucosidase is ionically bound to cell wall in differentiating xylem of poplar. Plant Science, 303, 110756.

- [4] EC 3.2.1.126 coniferin beta-glucosidase. Expasy ENZYME.

Superior Aqueous Solubility for Simplified Handling and Formulation

The glycosylation of Coniferin provides a critical handling and processing advantage over its aglycone, coniferyl alcohol. While coniferyl alcohol is described as 'almost insoluble' in water, with a measured solubility of approximately 0.3 mg/mL in PBS (pH 7.2), the glucoside form is readily soluble, enabling the preparation of concentrated aqueous stock solutions for enzymatic assays, cell culture media, and other aqueous-based systems without requiring organic co-solvents.

| Evidence Dimension | Solubility in Aqueous Buffer (PBS, pH 7.2) |

| Target Compound Data | Readily soluble (exact value not specified, but implied to be significantly higher) |

| Comparator Or Baseline | Coniferyl Alcohol: ~0.3 mg/mL |

| Quantified Difference | Qualitatively significant; enables aqueous processing not feasible with the comparator. |

| Conditions | Aqueous buffer (PBS, pH 7.2) vs. organic solvents. |

This solubility difference eliminates the need for potentially cytotoxic or reaction-inhibiting organic solvents, simplifying protocol design and improving biocompatibility in biological applications.

High-Specificity Substrate for Controlled Enzymatic Release of Coniferyl Alcohol

Coniferin serves as a specific substrate for coniferin β-glucosidases (EC 3.2.1.126), enzymes that hydrolyze it to release coniferyl alcohol and glucose. While these enzymes can also hydrolyze the related compound syringin, they often do so at a lower rate. This substrate preference allows for the controlled, enzymatic release of the bioactive aglycone in a predictable manner, a mechanism not possible when using free coniferyl alcohol directly. This specificity is crucial for in-vitro models of lignification and for developing bioactive delivery systems.

| Evidence Dimension | Enzymatic Hydrolysis Specificity |

| Target Compound Data | Primary substrate for coniferin β-glucosidases. |

| Comparator Or Baseline | Syringin: Also hydrolyzed, but often more slowly. Coniferyl Alcohol: Not a substrate; it is the product of the reaction. |

| Quantified Difference | Enzymatic control and release kinetics are achievable with Coniferin, which is impossible with free coniferyl alcohol. |

| Conditions | In vitro enzymatic assay with β-glucosidases. |

For applications requiring the controlled generation of coniferyl alcohol at a specific time or location, Coniferin is the appropriate precursor, whereas direct use of coniferyl alcohol offers no temporal control.

Enabling Stereoselective Lignan Synthesis Where Direct Use of Coniferyl Alcohol Fails

Coniferin is a direct metabolic precursor for valuable lignans and neolignans. Critically, the enzymatic dimerization of monolignols like coniferyl alcohol into specific, optically active lignans (e.g., (+)-pinoresinol) is controlled by dirigent proteins, which require the radicalized monolignol as a substrate. Feeding studies show that externally supplied Coniferin is rapidly metabolized and incorporated into these complex dimers. Using free coniferyl alcohol with only an oxidase (like laccase) results in a racemic mixture of products, failing to produce the specific stereoisomer required for many biological activities. Therefore, for cell-based systems or biomimetic synthesis aimed at producing specific lignan stereoisomers, Coniferin is the required, bio-available precursor.

| Evidence Dimension | Stereoselectivity of Dimerization Product (Lignans) |

| Target Compound Data | Serves as a precursor that, after enzymatic hydrolysis, is dimerized into specific stereoisomers (e.g., (+)-pinoresinol) in the presence of dirigent proteins. |

| Comparator Or Baseline | Coniferyl Alcohol (in the absence of dirigent proteins): Dimerizes into a racemic mixture of pinoresinol and other coupling products. |

| Quantified Difference | Stereospecific product vs. racemic mixture. |

| Conditions | In vitro reaction with laccase, with and without dirigent protein. |

This makes Coniferin essential for research and bioproduction focused on biologically active, single-isomer lignans, as substituting it with coniferyl alcohol directly will not yield the target molecule.

Biocatalytic Production of Stereospecific Lignans

For the synthesis of optically active lignans like (+)-pinoresinol, Coniferin is the preferred precursor for use in cell-based systems or in vitro reactions containing dirigent proteins. Its bioavailability and role as a natural substrate allow for the production of specific stereoisomers, which is not achievable using coniferyl alcohol in simple oxidative systems.

Development of Controlled-Release Bioactive Formulations

Leveraging its high aqueous solubility and specificity as a substrate for β-glucosidases, Coniferin is an ideal candidate for formulations requiring the controlled, enzymatic release of the active aglycone, coniferyl alcohol. This is particularly relevant in cosmetic or agricultural applications where release is triggered by endogenous enzymes.

Analytical Standard for Phytochemical and Metabolic Profiling

Due to its stable, pure, and well-characterized nature, Coniferin is essential as a reference standard for the accurate HPLC-based quantification in plant tissues, metabolomics studies, and quality control of herbal extracts. Its distinct chromatographic properties separate it from its aglycone and other related compounds, ensuring precise measurement.

References

- [1] Application Note: Quantification of Coniferin in Conifer Tissues by High-Performance Liquid Chromatography (HPLC). Benchchem.

- [3] Canty, N. K., et al. (2023). Current understanding of lignan biosynthesis. Arkivoc, 2023(ii), 1-24.

- [4] EC 3.2.1.126 coniferin beta-glucosidase. Expasy ENZYME.

- [5] Beejmohun, V., et al. (2007). Coniferin dimerisation in lignan biosynthesis in flax cells. Phytochemistry, 68(22-24), 2744–2752.

- [16] Kim, J. H., et al. (2018). Composition for skin improvement containing Coniferin. Korean Patent KR20180060718A.

- [27] Wani, T. A., et al. (2021). HPLC Quantification of the Chemical Constituents from Indigenous Fruits and Vegetables. Carpathian Journal of Food Science and Technology, 13(3), 131-143.

- [30] Ali, H., et al. (2021). Controlled Release of Multiple Therapeutics From Silicone Hydrogel Contact Lenses for Post-Cataract/Post-Refractive Surgery and Uveitis Treatment. Translational Vision Science & Technology, 10(1), 18.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

Explore Compound Types